5-(二甲氨基)戊胺

描述

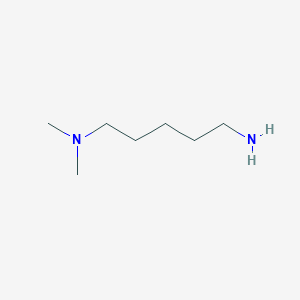

5-(Dimethylamino)amylamine (CAS# 3209-46-9) is a chemical compound that can be used as a scrubbing solvent for the removal of acid gases from fuel gases and synthesis gas . It can also be used to label peptides with tertiary amines and other basic functional groups for improved mass spectrometric analysis .

Molecular Structure Analysis

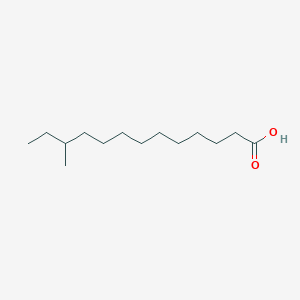

The molecular formula of 5-(Dimethylamino)amylamine is C7H18N2 . Its average mass is 130.231 Da and its monoisotopic mass is 130.147003 Da . The InChI string isInChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3 . Physical And Chemical Properties Analysis

5-(Dimethylamino)amylamine has a molecular weight of 130.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 5 rotatable bonds . Its exact mass is 130.146998583 g/mol and its monoisotopic mass is 130.146998583 g/mol . Its topological polar surface area is 29.3 Ų . It has 9 heavy atoms .科学研究应用

有机金属化学中的立体选择性形成

- 应用:N,N-二甲氨基酸,包括 5-(二甲氨基)戊胺等化合物,在有机金属化学中可以作为(N、O)-螯合的单阴离子配体。这种特性在 Cp*IrCl 配合物的形成中尤为明显,展示了结构中的显着立体选择性和顺式排列 (Grotjahn、Joubran 和 Hubbard,1996)。

抗肿瘤特性

- 应用:N-[2-(二甲氨基)乙基]-9-氨基吖啶-4-甲酰胺的衍生物,包括与 5-(二甲氨基)戊胺相关的结构,已证明具有体内抗肿瘤活性,特别是对刘易斯肺实体瘤。这强调了此类化合物在癌症治疗中的潜在作用以及它们通过嵌入与 DNA 捆绑的能力 (Denny、Atwell、Rewcastle 和 Baguley,1987)。

靶向阿尔茨海默病中的淀粉样蛋白 β

- 应用:5-(二甲氨基)戊胺的衍生物,称为 PBT2,已被探索用于靶向阿尔茨海默病中的淀粉样蛋白 β (Aβ)。它在临床研究中显示出改善认知和改变 Aβ-PET 信号的潜力,表明其在神经退行性疾病研究中的适用性 (Villemagne 等人,2017)。

硒试剂

- 应用:相关的化合物 4-二甲氨基-1,2-苯二胺已被用作硒的光度和定性试剂。与硒形成的衍生物 5-二甲氨基-2,1,3-苯并硒二唑,突出了此类化合物在分析化学中检测特定元素的用途 (Demeyere 和 Hoste,1962)。

用于利尿和低钠血症治疗

- 应用:一项关于 OPC-31260(一种与 5-(二甲氨基)戊胺在结构上相似的化合物)的研究表明,它对患有 SIADH 的患者产生利尿作用并改善低钠血症是有效的。此类化合物在肾功能和体液平衡失调中的应用展示了其治疗潜力 (Saito 等人,1997)。

储氢催化应用

- 应用:戊胺稳定的铂 (0) 纳米粒子已用于二甲胺硼烷在室温下的脱氢偶联反应中,展示了此类化合物在催化和储氢应用中的潜力。这突出了它们在能源相关研究和工业过程中的作用 (Sen、Karataş、Gülcan 和 Zahmakiran,2014)。

构象受限致幻剂激动剂

- 应用:已经对构象受限的致幻剂苯乙胺类似物(包括 5-(二甲氨基)戊胺衍生物)进行了研究,以了解它们与 5-HT2A 受体的相互作用。这对于研究此类化合物的生化药理学及其潜在治疗应用或作用非常重要 (Mclean 等人,2006)。

安全和危害

5-(Dimethylamino)amylamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers One relevant paper retrieved discusses the complete chemical modification of amine and acid functional groups of peptides and small proteins . This paper describes a sequential labeling strategy that enables complete modification of thiols, amines, and acids on peptides or small intact proteins . This method includes the reduction and alkylation of thiols, the reductive dimethylation of amines, and the amidation of acids with any of several amines . This chemical modification scheme offers several options both for the incorporation of stable isotopes for relative quantification and for improving peptides or proteins as MS analytes .

属性

IUPAC Name |

N',N'-dimethylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEQANWXEQSAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392740 | |

| Record name | 5-(Dimethylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)amylamine | |

CAS RN |

3209-46-9 | |

| Record name | N,N-Dimethyl-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)

![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)